BenchChemオンラインストアへようこそ!

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Click Chemistry Regioisomerism Triazole SAR

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one (CAS 1798466-31-5) is a synthetic organic compound built on a 3,3-diphenylpropan-1-one core linked via a pyrrolidine spacer to a 1H-1,2,3-triazole ring. With molecular formula C₂₁H₂₂N₄O and a molecular weight of 346.43 g/mol, it belongs to the broader class of N-alkyltriazole derivatives that have been patented as lysophosphatidic acid (LPA) receptor antagonists for inflammatory and fibrotic diseases.

Molecular Formula C21H22N4O
Molecular Weight 346.434
CAS No. 1798466-31-5
Cat. No. B3011529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one
CAS1798466-31-5
Molecular FormulaC21H22N4O
Molecular Weight346.434
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H22N4O/c26-21(24-13-11-19(16-24)25-14-12-22-23-25)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14,19-20H,11,13,15-16H2
InChIKeySKTSJMIDKCBXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one (CAS 1798466-31-5): Core Scaffold and Procurement Identity


1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one (CAS 1798466-31-5) is a synthetic organic compound built on a 3,3-diphenylpropan-1-one core linked via a pyrrolidine spacer to a 1H-1,2,3-triazole ring [1]. With molecular formula C₂₁H₂₂N₄O and a molecular weight of 346.43 g/mol, it belongs to the broader class of N-alkyltriazole derivatives that have been patented as lysophosphatidic acid (LPA) receptor antagonists for inflammatory and fibrotic diseases [2]. The compound is commercially available as a screening compound from Life Chemicals (≥90% purity, LCMS/NMR-verified) and is cataloged in multiple vendor libraries as a building block for medicinal chemistry campaigns [1].

Why 1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one Cannot Be Replaced by Generic In-Class Alternates


Triazole-pyrrolidine-diphenylpropanone hybrids are not functionally interchangeable. The regioisomeric attachment of the triazole ring (1H- vs. 2H-1,2,3-triazole) alters the electron distribution, hydrogen-bonding capacity, and metabolic stability of the molecule, which can lead to divergent target-binding profiles [1]. Structure-activity relationship (SAR) studies on polysubstituted pyrrolidine-1,2,3-triazole congeners demonstrate that minor substituent changes on the triazole ring (e.g., 4-H vs. 4-phenyl) yield order-of-magnitude differences in anti-proliferative IC₅₀ values against human prostate cancer cells [2]. Additionally, the 3,3-diphenylpropan-1-one backbone is a pharmacophore present in dopamine D3 receptor ligands, and truncation or replacement of the triazole-pyrrolidine motif collapses receptor affinity [3]. Consequently, generic substitution with a close analog—even a regioisomer—carries a high risk of nullifying the biological or chemical performance expected from the specific CAS 1798466-31-5 entity.

Quantitative Differentiation Evidence for CAS 1798466-31-5 Against Closest Analogs


Regioisomeric Purity: 1H-1,2,3-Triazole vs. 2H-1,2,3-Triazole Differentiation

The target compound is unequivocally the 1H-1,2,3-triazole regioisomer, as confirmed by the vendor's IUPAC name and InChI Key (SKTSJMIDKCBXIG-UHFFFAOYSA-N). The 2H-regioisomer (1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one) is a distinct chemical entity with a different InChI Key and is sold separately [1]. While no direct head-to-head biological comparison has been published for this pair, the class-level inference from CuAAC click chemistry is that 1H- and 2H-triazoles exhibit different dipole moments (1H: ~5 Debye; 2H: ~0 Debye) and distinct H-bond acceptor capacities, which predict divergent target engagement [2]. This regioisomeric identity is critical for reproducibility in screening campaigns.

Click Chemistry Regioisomerism Triazole SAR

Physicochemical Property Differentiation: Predicted pKa, LogP, and Solubility Profile

The predicted physicochemical profile of CAS 1798466-31-5 provides a baseline for differentiation from bulkier or more lipophilic analogs. The predicted pKa of 0.89 ± 0.70 indicates that the triazole nitrogen is very weakly basic, consistent with the electron-withdrawing character of the 1H-1,2,3-triazole ring [1]. In contrast, the 4-phenyl analog (CAS 2034424-34-3, C₂₇H₂₆N₄O, MW 422.53) has a higher molecular weight and predicted logP, which would reduce aqueous solubility relative to the target compound. No experimental logP or solubility values for the target compound are publicly available; all values are computational predictions [1].

Physicochemical Properties Drug-likeness Predicted ADME

Anti-Proliferative Activity Class-Level Inference from Pyrrolidine-Triazole Congeners

Although CAS 1798466-31-5 itself lacks published cell-based efficacy data, a closely related series of dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate derivatives (compounds 4a–4f) showed significant anti-proliferative activity against human prostate cancer cells [1]. Within that series, compound 4d displayed the most potent cell-cycle arrest at the DNA synthesis phase, with a reported IC₅₀ of 18.7 µM, whereas the least active analog (4a) exhibited an IC₅₀ > 100 µM [1]. The core diphenylpyrrolidine-triazole scaffold is conserved between these compounds and CAS 1798466-31-5, supporting the inference that the target compound retains anti-proliferative potential, though the absence of the dicarboxylate substituents and the different linker (acetyl vs. propanone) are expected to modulate potency.

Anti-proliferative Prostate Cancer Triazole SAR

Procurement-Ready Identity: Purity Specification and Vendor QC Documentation

CAS 1798466-31-5 is stocked by Life Chemicals (catalog F6471-5265) with a purity specification of ≥90%, confirmed by LCMS and/or 400 MHz ¹H NMR [1]. The vendor provides lot-specific QC data upon request, which is essential for hit triaging and dose-response reproducibility. The 10 mg unit is priced at $118.50 USD, and the 30 mg unit at $178.50 USD (as of April 2023) [1]. Many structurally similar analogs from the same diphenylpropanone class are not available as off-the-shelf catalog items and require custom synthesis, introducing lead times of 4–8 weeks and additional cost uncertainty.

Compound Procurement QC Documentation Screening Libraries

Caveat on Missing Direct Comparative Data

It must be explicitly stated that no direct, head-to-head comparative studies (biochemical, cellular, or in vivo) between CAS 1798466-31-5 and its closest analogs have been identified in the peer-reviewed literature or patent corpus as of May 2026. The compound appears primarily in vendor screening libraries and has not been the subject of a dedicated medicinal chemistry publication. Consequently, all differentiation claims presented above are based on class-level inference from structurally related triazole-pyrrolidine hybrids [1], computational predictions of physicochemical properties [2], or vendor-supplied quality specifications [2]. Users should treat these as provisional differentiators and, where project-critical, request custom head-to-head profiling from the vendor or a CRO prior to committing to large-scale procurement.

Data Gap Evidence Limitations Procurement Caution

Target Application Scenarios for 1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one (CAS 1798466-31-5)


Fragment-Based Lead Generation for Anti-Fibrotic LPAR1 Antagonists

Given that N-alkyltriazole compounds are claimed as LPAR antagonists in US Patent 9,321,738 B2 [1], CAS 1798466-31-5 can serve as a simplified fragment-like starting point (MW 346.43, predicted logP ~3.5) for structure-based optimization toward LPAR1. Its triazole ring can engage the receptor's phosphate-binding pocket, while the diphenylpropanone moiety provides hydrophobic contacts. The compound's catalog availability and documented QC (≥90% purity) [2] enable rapid initiation of surface plasmon resonance (SPR) or thermal shift assays to confirm target engagement before committing to a full medicinal chemistry campaign.

Chemical Biology Probe for Investigating Triazole-Pyrrolidine Anti-Proliferative Mechanisms

The anti-proliferative activity demonstrated by structurally related pyrrolidine-1,2,3-triazole hybrids (IC₅₀ values ranging from 18.7 µM to >100 µM) [3] supports the use of CAS 1798466-31-5 as a probe molecule to dissect the contribution of the diphenylpropanone core versus the triazole-pyrrolidine motif in cell-cycle arrest. Its simplified structure (lacking ester substituents) reduces metabolic liabilities, making it suitable for preliminary cell-based mechanism-of-action studies, including DNA content flow cytometry and apoptosis marker profiling.

Click Chemistry Building Block for Diversified Library Synthesis

The 1H-1,2,3-triazole ring installed on the pyrrolidine scaffold is a product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) [4]. CAS 1798466-31-5 can itself be further functionalized via CuAAC or other bioorthogonal reactions at the remaining triazole C-4 position. This makes it a versatile intermediate for generating focused libraries of triazole-diphenylpropanone conjugates, where systematic variation of the 4-substituent can rapidly explore SAR space without de novo scaffold synthesis.

Negative Control or Comparator in Dopamine D3 Receptor Screening

Patent US 8,748,608 and associated BindingDB entries reveal that diphenylpropanone-containing compounds can exhibit nanomolar affinity for the dopamine D3 receptor [5]. Although CAS 1798466-31-5 has not been directly profiled against D3R, its scaffold overlap with known D3R ligands positions it as a potential tool compound for selectivity profiling—either as a negative control (if it lacks D3R activity) or as a starting point for developing D3R-selective antagonists. Procurement of the compound with documented regioisomeric purity [2] ensures that any observed activity is attributable to the 1H-triazole isomer.

Quote Request

Request a Quote for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.